molecular formula C20H23ClN2O3 B2531993 N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034353-22-3

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2531993
CAS No.: 2034353-22-3
M. Wt: 374.87
InChI Key: WOWIKXMRHFMBEB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by a 5-chloro-2-methoxyphenyl group and a 4-methoxypiperidin-1-yl substituent on the benzamide core. The chloro and methoxy groups enhance lipophilicity and may influence receptor binding, while the methoxypiperidine moiety could contribute to solubility and metabolic stability .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-17-9-11-23(12-10-17)16-6-3-14(4-7-16)20(24)22-18-13-15(21)5-8-19(18)26-2/h3-8,13,17H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWIKXMRHFMBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 5-chloro-2-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.

    Substitution with Piperidine: The benzamide core is then reacted with 4-methoxypiperidine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name R₁ (Benzamide Position 4) R₂ (Benzamide Position 2) Key Biological Activity Reference
Target Compound 4-methoxypiperidin-1-yl 5-chloro-2-methoxyphenyl Not explicitly reported
5-Chloro-N-(4-piperidinophenyl)-2-hydroxybenzamide (15) Piperidin-1-yl 5-chloro-2-hydroxyphenyl Not specified
Corr-4a (N-(2-((5-chloro-2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)benzamide) Bithiazolyl-methyl 5-chloro-2-methoxyphenyl CFTR corrector
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) 4-(N-(4-fluorophenyl)sulfamoyl) 5-chloro-2-methoxyphenyl PD-L1 inhibitor (53.3% inhibition)
N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide 2-methylpropanoylamino 5-chloro-2-methoxyphenyl No reported activity

Key Observations :

  • Substituent Position 4: The target compound’s 4-methoxypiperidin-1-yl group distinguishes it from analogues with sulfonamide (e.g., Compound 4), bithiazole (Corr-4a), or aliphatic chains (e.g., 2-methylpropanoylamino). The methoxypiperidine group likely enhances solubility compared to hydrophobic substituents like bithiazole .
Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Calculated LogP* Solubility (Predicted) Metabolic Stability
Target Compound 401.8 3.2 Moderate High (methoxy groups reduce oxidation)
Compound 15 () 375.8 2.8 Low (hydroxy group) Moderate
Compound 4 () 461.9 4.1 Low (sulfonamide) Low
N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide 346.8 3.5 Moderate High

*LogP calculated using fragment-based methods.

Key Insights :

  • The target compound’s methoxypiperidine group balances lipophilicity (LogP ~3.2) and solubility, favorable for oral bioavailability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 4-methoxypiperidin-1-yl group . These substitutions contribute to its distinct chemical properties, making it a subject of interest for various biological applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H23ClN2O3
Molecular Weight364.86 g/mol
CAS Number2034353-22-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Preliminary studies suggest it may function as a biochemical probe or inhibitor in specific biological pathways, potentially influencing cellular signaling and metabolic processes.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on benzamide derivatives have shown that they can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several benzamide derivatives on MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The findings indicated that certain derivatives exhibited higher potency than cisplatin, a standard chemotherapeutic agent, particularly against the MDA-MB-231 cell line .

Neuroleptic Activity

This compound has also been investigated for its neuroleptic properties. Benzamide derivatives have shown promise in treating psychosis with minimal side effects compared to traditional antipsychotics like haloperidol .

Comparative Efficacy
In a comparative study, certain benzamide derivatives demonstrated significantly enhanced antistereotypic activity with reduced cataleptogenic effects compared to haloperidol, indicating a favorable side effect profile for potential neuroleptic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCytotoxicity (IC50)Neuroleptic Activity
This compoundModeratePromising
N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazineHighModerate
N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-yl)piperazineLowLow

Future Directions and Research Findings

The ongoing research into this compound focuses on elucidating its precise mechanisms of action and expanding its therapeutic applications. Further studies are required to explore its efficacy in vivo and assess its safety profile through comprehensive pharmacological evaluations.

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